2-Chloro-4,6-dimorpholino-1,3,5-triazine
Overview
Description
2-Chloro-4,6-dimorpholino-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including crystal engineering, synthesis of amides, and as a reagent in chlorination and oxidation reactions . The presence of chloro and dimorpholino substituents on the triazine ring can significantly alter its reactivity and physical properties, making it a compound of interest for various chemical transformations .
Synthesis Analysis
The synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives typically involves substitution reactions where 2,4,6-trichloro-1,3,5-triazine is reacted with nucleophiles such as morpholine. This process can be carried out under an ice bath to control the reaction temperature and ensure the formation of the desired product . Additionally, the solid-supported chloro[1,3,5]triazine has been used as a synthetic auxiliary for the synthesis of amide libraries, demonstrating the versatility of chloro-triazine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives has been studied using techniques such as X-ray crystallography and 2D-Exchange spectroscopy. These studies have revealed the presence of isomers and the occurrence of restricted rotation about the amino-triazine bond. The equilibrium constants and activation free energies for this rotation have been determined, providing insight into the dynamic behavior of these compounds in solution .
Chemical Reactions Analysis
2-Chloro-4,6-dimorpholino-1,3,5-triazine derivatives have been employed in various chemical reactions. For instance, they have been used for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, yielding the products in excellent yield . However, there has been some debate regarding the products of these reactions, with some studies suggesting the formation of ω-hydroxyamides instead of the expected oxazolines . Additionally, chloro-triazine derivatives have been used as reagents for chlorination and oxidation reactions, highlighting their reactivity towards activated arenes, olefins, and diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds can stabilize the structure in the solid state . The reactivity of these compounds towards nucleophilic and non-nucleophilic bases has been explored, showing that they can undergo substitution, elimination, or a combination of these processes . The physicochemical and spectral characteristics of these compounds have been determined, providing valuable information for their identification and application in further chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that triazine derivatives are often used as starting materials for drugs .
Mode of Action
The mode of action of 2-Chloro-4,6-dimorpholino-1,3,5-triazine involves the formation of carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The formation of carboxylic acid derivatives suggests that it may be involved in pathways related to esterification and nucleophilic substitution .
Pharmacokinetics
The compound is known to be a white to yellow solid at room temperature, suggesting that its physical properties may influence its bioavailability .
Result of Action
The formation of highly reactive esters suggests that it may facilitate the formation of covalent bonds between molecules, potentially influencing cellular processes .
Action Environment
Given its solid state at room temperature, factors such as temperature and humidity may potentially affect its stability and reactivity .
properties
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7597-22-0 | |
Record name | 7597-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7597-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q & A
Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?
A1: The abstract highlights that the molecule of 2-Chloro-4,6-dimorpholino-1,3,5-triazine possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.
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